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molecular formula C9H11N3O B1640218 1-Methyl-2-(methylamino)-1H-benzo[d]imidazol-4-ol

1-Methyl-2-(methylamino)-1H-benzo[d]imidazol-4-ol

Cat. No. B1640218
M. Wt: 177.2 g/mol
InChI Key: YUQDKHMXLDJERQ-UHFFFAOYSA-N
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Patent
US06194396B1

Procedure details

To a suspension of 4-benzyloxy-1-methyl-2-methylamino-1H-benzimidazole (150 mg) in dichloromethane (2 ml) was added boron tribromide—methyl sulfide complex (211 mg) in dryice-aceton bath, and the mixture was stirred for 1 hour under ice-cooling and then at ambient temperature overnight. To the reaction mixture were added chloroform—methanol (3:1, v/v) and saturated sodium bicarbonate solution, and insoluble material was filtered off. The separated organic layer was concentrated in vacuo. The residue was purified by preparative thin layer chromatography (chloroform:methanol=8:1, v/v) to give 4-hydroxy-1-methyl-2-methylamino-1H-benzimidazole (49 mg).
Name
4-benzyloxy-1-methyl-2-methylamino-1H-benzimidazole
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step Two
[Compound]
Name
dryice-aceton
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:17]2[N:16]=[C:15]([NH:18][CH3:19])[N:14]([CH3:20])[C:13]=2[CH:12]=[CH:11][CH:10]=1)C1C=CC=CC=1.[B-](Br)(Br)(Br)[S+](C)C.C(Cl)(Cl)Cl.CO>ClCCl>[OH:8][C:9]1[C:17]2[N:16]=[C:15]([NH:18][CH3:19])[N:14]([CH3:20])[C:13]=2[CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
4-benzyloxy-1-methyl-2-methylamino-1H-benzimidazole
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=CC=2N(C(=NC21)NC)C
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
211 mg
Type
reactant
Smiles
[B-]([S+](C)C)(Br)(Br)Br
Name
dryice-aceton
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
v/v) and saturated sodium bicarbonate solution, and insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The separated organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative thin layer chromatography (chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=CC=2N(C(=NC21)NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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